6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine chemical structure and properties
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine chemical structure and properties
An In-depth Technical Guide to 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: A Cornerstone Scaffold in Modern Medicinal Chemistry
Abstract
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a pivotal heterocyclic compound that has garnered significant attention in the field of drug discovery and development. Its unique bicyclic structure, combining the features of a pyrazole and a pyridine ring, offers a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key building block for potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Molecular Structure and Physicochemical Properties
The foundational aspect of any chemical entity is its structure, which dictates its reactivity and biological interactions. 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a fused heterocyclic system where a pyrazole ring is annulated to a pyridine ring.
Chemical Structure
The structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and fused with a pyrazole ring that bears an amine group at the 3-position. The presence of two nitrogen atoms in the pyrazole ring allows for tautomerism, with the hydrogen atom potentially residing on either nitrogen, though the 1H-tautomer is commonly depicted.
Caption: 2D structure of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Physicochemical Data
A summary of the key properties of this compound is crucial for its application in experimental settings. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| CAS Number | 1352909-30-8 | [2] |
| Appearance | Solid (Typical) | [3] |
| Topological Polar Surface Area (TPSA) | 67.59 Ų | [1] |
| Predicted LogP | 1.19 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Reactivity
The synthesis of the pyrazolo[3,4-b]pyridine core is well-established, typically involving the construction of the bicyclic system from either a substituted pyridine or a substituted pyrazole precursor.[4][5]
General Synthetic Strategy
A common and effective approach involves the cyclization of a 5-aminopyrazole with a suitable three-carbon electrophilic partner that forms the pyridine ring. The substituents on the final product are dictated by the functional groups present on the starting materials. For instance, the synthesis can be achieved from 5-amino-1H-pyrazoles reacting with β-dicarbonyl compounds or their equivalents.[6][7]
Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Reactivity and Functionalization
The chemical personality of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is defined by its three key functional regions, making it a highly versatile scaffold for diversification:
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The 3-amino Group: This primary amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, or Schiff bases, respectively.[8] This position is often a key vector for modifying pharmacokinetic properties or introducing interactions with biological targets.
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The 6-chloro Group: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various substituents, including amines, alcohols, and thiols. More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the installation of diverse aryl, heteroaryl, or alkyl groups.[9]
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The Pyrazole Nitrogens (N1/N2): The N-H of the pyrazole ring can be alkylated or arylated, providing another critical point for structural modification. Selective functionalization at N1 versus N2 can be achieved by carefully choosing reaction conditions and protecting group strategies, which can significantly impact the compound's biological activity and conformation.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][7] 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is particularly valuable as an intermediate for kinase inhibitors.
Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The pyrazolo[3,4-b]pyridine core serves as an excellent ATP-competitive scaffold. Derivatives have shown potent inhibitory activity against several kinases.
-
Anaplastic Lymphoma Kinase (ALK): The scaffold has been instrumental in developing inhibitors that can overcome resistance to existing therapies. For example, derivatives have been designed to be potent against the L1196M "gatekeeper" mutation in ALK, a common mechanism of resistance to the first-generation inhibitor crizotinib.[10]
-
Bruton's Tyrosine Kinase (BTK): The related 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, which shares significant structural and electronic similarity, has been used to develop potent irreversible BTK inhibitors for treating B-cell malignancies.[11] This highlights the broader utility of the pyrazolopyrimidine family in kinase inhibitor design.
Caption: Diversification of the scaffold to generate various kinase inhibitors.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative, self-validating protocol for the functionalization of the 6-chloro position via a Buchwald-Hartwig amination reaction. This method is chosen for its broad applicability and importance in medicinal chemistry for installing amine substituents.
Objective: To synthesize a 6-amino substituted derivative from 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine.
Materials:
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6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)
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Desired primary or secondary amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
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Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq)
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Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the palladium catalyst, ligand, and base. The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Reagent Addition: Add 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine, the desired amine, and the anhydrous solvent to the vessel under the inert atmosphere.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by a self-validating system like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates reaction progression.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 6-amino substituted product.
-
Characterization: The structure and purity of the final compound are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][14] Avoid contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a high-value scaffold that serves as a cornerstone in the synthesis of complex heterocyclic molecules for drug discovery. Its strategically positioned functional groups allow for controlled, multi-directional diversification, enabling the systematic exploration of chemical space. Its proven utility in the development of potent and selective kinase inhibitors underscores its importance and ensures its continued application in the pursuit of novel therapeutics.
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